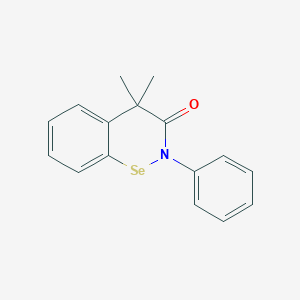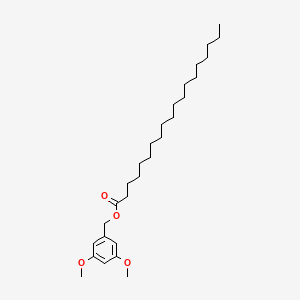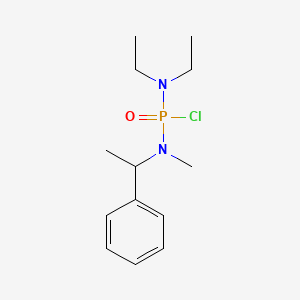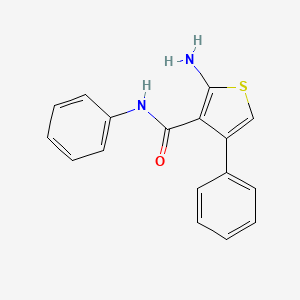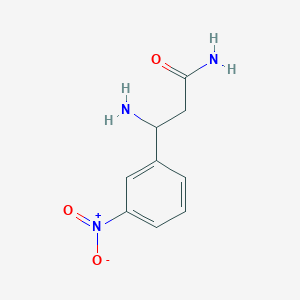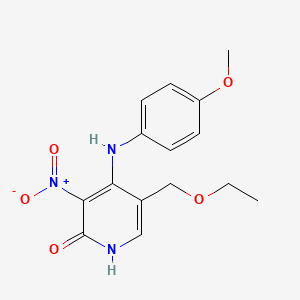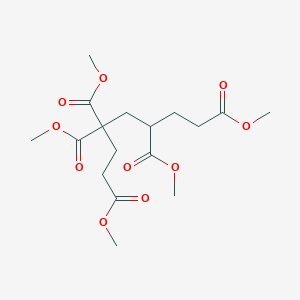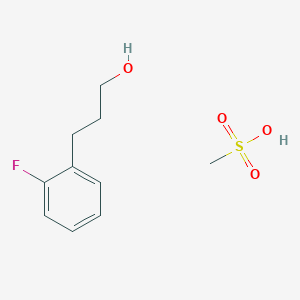
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide is a chemical compound with the molecular formula C12H19IN2O. It is known for its unique structure, which includes a piperazine ring substituted with a phenol group and an iodide ion. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide typically involves the reaction of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol with iodine. The reaction is usually carried out in an alcohol solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The process is monitored to maintain the purity and yield of the final product. Safety measures are also implemented to handle the reactive iodine and other chemicals involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodide ion can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The piperazine ring may interact with cellular receptors, modulating signal transduction pathways. The iodide ion can participate in redox reactions, influencing the compound’s overall reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethylpiperazine: Similar structure but lacks the phenol group and iodide ion.
4-(4,4-Dimethylpiperazin-4-ium-1-yl)phenylmethanone;iodide: Contains a methanone group instead of a phenol group.
4-(4,4-Dimethylpiperazin-4-ium-1-yl)phenol: Similar structure but without the iodide ion.
Uniqueness
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide is unique due to the presence of both the phenol group and the iodide ion, which confer distinct chemical properties and reactivity. This combination makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
163616-85-1 |
|---|---|
Molekularformel |
C12H19IN2O |
Molekulargewicht |
334.20 g/mol |
IUPAC-Name |
4-(4,4-dimethylpiperazin-4-ium-1-yl)phenol;iodide |
InChI |
InChI=1S/C12H18N2O.HI/c1-14(2)9-7-13(8-10-14)11-3-5-12(15)6-4-11;/h3-6H,7-10H2,1-2H3;1H |
InChI-Schlüssel |
VWGJOVHATURXBN-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN(CC1)C2=CC=C(C=C2)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


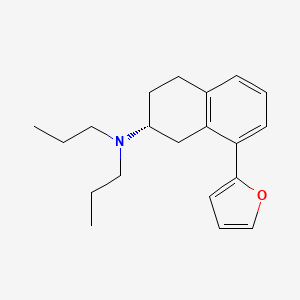

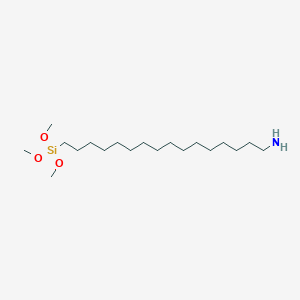
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
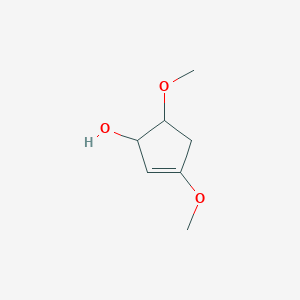
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
